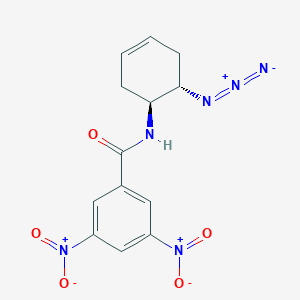
N-((1S,6S)-6-azidocyclohex-3-en-1-yl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1S,6S)-6-azidocyclohex-3-en-1-yl)-3,5-dinitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with an azido group attached to a cyclohexene ring and a dinitrobenzamide moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The azido group can be introduced via nucleophilic substitution reactions, while the dinitrobenzamide moiety can be synthesized through nitration reactions of benzamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((1S,6S)-6-azidocyclohex-3-en-1-yl)-3,5-dinitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of palladium catalysts.
Substitution: The azido group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
Major products formed from these reactions include amine derivatives, nitro compounds, and various substituted benzamides.
Scientific Research Applications
N-((1S,6S)-6-azidocyclohex-3-en-1-yl)-3,5-dinitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-((1S,6S)-6-azidocyclohex-3-en-1-yl)-3,5-dinitrobenzamide involves its interaction with molecular targets through its reactive functional groups. The azido group can participate in click chemistry reactions, while the nitro groups can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azido-cyclohexene derivatives and dinitrobenzamide compounds. Examples include:
- 3,5-dinitrobenzamide
- 6-azidocyclohex-3-en-1-yl derivatives
Uniqueness
What sets N-((1S,6S)-6-azidocyclohex-3-en-1-yl)-3,5-dinitrobenzamide apart is the combination of the azido group with the dinitrobenzamide moiety, providing a unique set of reactive sites for chemical modifications and applications.
Properties
Molecular Formula |
C13H12N6O5 |
|---|---|
Molecular Weight |
332.27 g/mol |
IUPAC Name |
N-[(1S,6S)-6-azidocyclohex-3-en-1-yl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H12N6O5/c14-17-16-12-4-2-1-3-11(12)15-13(20)8-5-9(18(21)22)7-10(6-8)19(23)24/h1-2,5-7,11-12H,3-4H2,(H,15,20)/t11-,12-/m0/s1 |
InChI Key |
XHZYURFGGOKLEH-RYUDHWBXSA-N |
Isomeric SMILES |
C1C=CC[C@@H]([C@H]1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N=[N+]=[N-] |
Canonical SMILES |
C1C=CCC(C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)

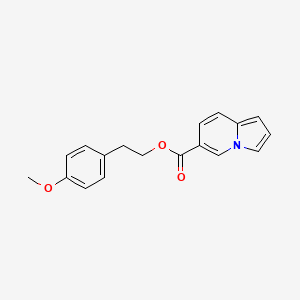
![Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-](/img/structure/B11832479.png)
![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
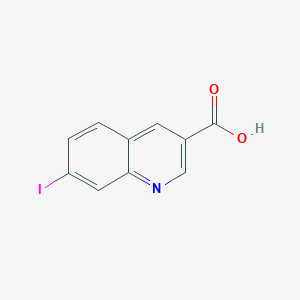


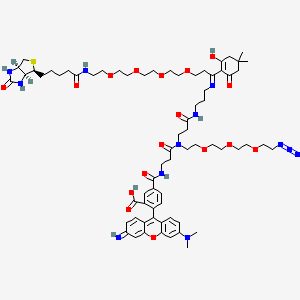


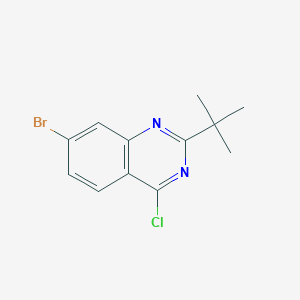
![2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11832534.png)

